molecular formula C10H9BrF2 B3315323 2-Bromo-4-(3,5-difluorophenyl)-1-butene CAS No. 951892-78-7

2-Bromo-4-(3,5-difluorophenyl)-1-butene

Cat. No.: B3315323
CAS No.: 951892-78-7
M. Wt: 247.08 g/mol
InChI Key: PMAZIGVNARCBJC-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,5-difluorophenyl)-1-butene is an organic compound that features a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,5-difluorophenyl)-1-butene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between a boronic acid and an organohalide under mild conditions . The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar cross-coupling techniques, scaled up to accommodate larger quantities. The choice of reagents, catalysts, and solvents would be optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,5-difluorophenyl)-1-butene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The butene chain can be oxidized to form corresponding alcohols or carboxylic acids, or reduced to form alkanes.

    Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted butenes with various functional groups.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of alkanes or partially reduced intermediates.

Scientific Research Applications

2-Bromo-4-(3,5-difluorophenyl)-1-butene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Material Science: May be used in the synthesis of polymers or other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-(3,5-difluorophenyl)-1-butene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In oxidation and reduction reactions, the butene chain undergoes changes in oxidation state, facilitated by the respective reagents and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(3,5-difluorophenyl)-1-butene is unique due to its specific structural features, such as the presence of both bromine and fluorine atoms on the phenyl ring and the butene chain

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAZIGVNARCBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC(=C1)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256981
Record name 1-(3-Bromo-3-buten-1-yl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-78-7
Record name 1-(3-Bromo-3-buten-1-yl)-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-3-buten-1-yl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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